![molecular formula C13H8BrNO B1291830 2-(4-Bromophenoxy)benzonitrile CAS No. 330793-13-0](/img/structure/B1291830.png)
2-(4-Bromophenoxy)benzonitrile
Overview
Description
“2-(4-Bromophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzonitriles, including “2-(4-Bromophenoxy)benzonitrile”, can be achieved via various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)benzonitrile” can be represented by the InChI code 1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
. The structure has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS .
Physical And Chemical Properties Analysis
“2-(4-Bromophenoxy)benzonitrile” is a solid at room temperature . It has a molecular weight of 274.12 .
Scientific Research Applications
Coordination Chemistry
2-(4-Bromophenoxy)benzonitrile has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
Pharmaceutical Research
Drugs in the hydrazide functional group are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .
Antiviral Activity
Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .
Material Science
2-(4-Bromophenoxy)benzonitrile can be used in the field of material science . It can be used as a precursor or intermediate in the synthesis of other complex compounds .
Chemical Synthesis
2-(4-Bromophenoxy)benzonitrile can be used in various chemical synthesis processes . It can be used as a building block in the synthesis of various organic compounds .
Chromatography
2-(4-Bromophenoxy)benzonitrile can be used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Chemistry
2-(4-Bromophenoxy)benzonitrile can be used in analytical chemistry for the analysis and identification of complex chemical structures .
Crystallography
The crystal structure of 2-(4-Bromophenoxy)benzonitrile derivatives can be studied using X-ray crystallography . This can provide valuable insights into the molecular structure and bonding of the compound .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPCNKOBARGZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)benzonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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